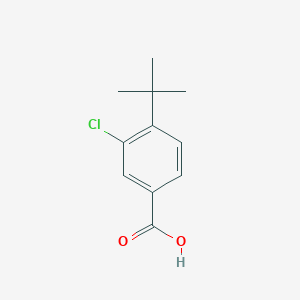

4-Tert-butyl-3-chlorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Tert-butyl-3-chlorobenzoic acid is a synthetic compound that has attracted significant attention due to its unique physical and chemical properties. It is an endocrine-disrupting chemical (EDC) present in honey . The molecular formula of this compound is C11H13ClO2 .

Synthesis Analysis

The synthesis of this compound involves several steps. The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields . The hazardous Schmidt procedure for tert-butyl benzoate ester cleavage using NaH in DMF involves BAC2 ester cleavage by NaH-derived NaOH .

Molecular Structure Analysis

This compound contains a total of 27 bonds; 14 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .

Chemical Reactions Analysis

The chemical reactions involving this compound are complex. The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields . The hazardous Schmidt procedure for tert-butyl benzoate ester cleavage using NaH in DMF involves BAC2 ester cleavage by NaH-derived NaOH .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 212.67300 . The exact mass is 212.06000 . The PSA is 37.30000 and the LogP is 3.33570 . The melting point is 185-186 .

Applications De Recherche Scientifique

Advanced Oxidation Processes

4-Chlorobenzoic acid is used as a hydroxyl radical probe in studies of ozonation and advanced oxidation processes. Kawaguchi et al. (2022) explored the temperature dependence of the reaction between hydroxyl radicals and 4-chlorobenzoic acid, identifying a linear relationship between temperature and the reaction rate constant (Kawaguchi, Hidaka, & Nishimura, 2022).

Fluorescence Sensing

Liu et al. (2008) synthesized a compound from 3-tert-butylaniline and 2-chlorobenzoic acid for enantioselective fluorescence sensing of chiral amino alcohols, demonstrating its application in fluorescence ligand displacement assays (Liu, Pestano, & Wolf, 2008).

Enhanced Degradation in Water Treatment

Jing et al. (2015) reported on the accelerated degradation of para-chlorobenzoic acid in water treatment processes, highlighting the synergistic effects of using peroxymonosulfate and ozone (Jing, Wen, Huang, Deng, & Ma, 2015).

Plant Growth and Root Formation

Katayama (2000) found that except for the tert-butyl ester, the derivatives of 4-chloroindole-3-acetic acid, including 4-chlorobenzoic acid, significantly influence plant growth and root formation (Katayama, 2000).

Molecular and Chemical Studies

Qian et al. (2019) conducted a study on the solubility of various acids, including 4-chlorobenzoic acid, in different solvents, providing insights into their chemical properties and interactions (Qian, Gupta, Neal, Lee, Che, Wang, Yue, Wang, Liu, Zhang, Acree, & Abraham, 2019).

Safety and Hazards

4-Tert-butyl-3-chlorobenzoic acid is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting .

Mécanisme D'action

Mode of Action

As a benzoic acid derivative, it may participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The tert-butyl and chloro groups on the benzene ring can influence these reactions.

Action Environment

The action, efficacy, and stability of 4-Tert-butyl-3-chlorobenzoic acid can be influenced by various environmental factors . These may include the pH and temperature of the biological environment, the presence of other compounds, and the specific characteristics of the target cells or tissues.

Propriétés

IUPAC Name |

4-tert-butyl-3-chlorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12/h4-6H,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFPPRDWGOZYBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80731002 |

Source

|

| Record name | 4-tert-Butyl-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1515-20-4 |

Source

|

| Record name | 4-tert-Butyl-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxa-5-azaspiro[3.4]octane oxalate](/img/structure/B1373852.png)

![2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B1373854.png)

![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1373871.png)